molecular formula C13H17NO4 B12970240 Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate

Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate

Cat. No.: B12970240
M. Wt: 251.28 g/mol
InChI Key: DHTMKHKYJOCNAX-UHFFFAOYSA-N
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Description

Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate is an organic compound with the molecular formula C13H17NO4 It is characterized by the presence of an oxirane (epoxide) ring, a phenethyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate typically involves the reaction of 4-(oxiran-2-ylmethoxy)benzyl alcohol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-(oxiran-2-ylmethoxy)benzyl alcohol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate involves the reactivity of the epoxide ring. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in various applications, including enzyme inhibition and polymer cross-linking.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol F diglycidyl ether: Contains two epoxide groups and is used in the production of epoxy resins.

    4-(Oxiran-2-ylmethoxy)aniline: Similar structure but with an aniline group instead of a carbamate.

    2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane): Another compound with multiple epoxide groups.

Properties

IUPAC Name

methyl N-[2-[4-(oxiran-2-ylmethoxy)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-13(15)14-7-6-10-2-4-11(5-3-10)17-8-12-9-18-12/h2-5,12H,6-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTMKHKYJOCNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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